N-Hydroxy-N-(octan-2-YL)acetamide
Description
N-Hydroxy-N-(octan-2-yl)acetamide is a secondary acetamide derivative characterized by an octan-2-yl (sec-octyl) substituent and a hydroxylamine group attached to the nitrogen atom. Structurally, it combines a branched alkyl chain with an acetamide backbone, which influences its physicochemical properties, solubility, and metabolic behavior.
Properties
CAS No. |
61077-17-6 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N-hydroxy-N-octan-2-ylacetamide |
InChI |
InChI=1S/C10H21NO2/c1-4-5-6-7-8-9(2)11(13)10(3)12/h9,13H,4-8H2,1-3H3 |
InChI Key |
XXIPGQCFTUUREK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)N(C(=O)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
N-Hydroxy-N-substituted acetamides exhibit diverse biological and chemical properties depending on the substituent attached to the nitrogen. Key structural analogs include:
Key Observations :
- Branching vs.
- Aromatic vs. Aliphatic Substituents: Aromatic substituents (e.g., 2-fluorenyl or 4-hydroxyphenyl) increase conjugation, altering redox behavior. For example, N-Hydroxy-N-(2-fluorenyl)acetamide undergoes peroxidase-catalyzed oxidation to form DNA-binding quinoneimines, a pathway less prevalent in aliphatic analogs .
Metabolic Stability and Deacetylation
Physicochemical Properties
- Solubility and Lipophilicity : The octan-2-yl group increases lipophilicity (logP ~2.5–3.0) compared to N-Hydroxy-N-(4-hydroxyphenyl)acetamide (logP ~1.2), impacting membrane permeability and bioavailability .
- Stereochemical Considerations : The chiral center at the octan-2-yl position may lead to stereospecific interactions, as observed in the enzymatic hydrolysis of potassium (+)-octan-2-yl sulfate to (-)-octan-2-ol .
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